2-Heneicosanone

Vue d'ensemble

Description

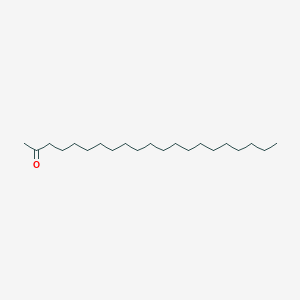

2-Heneicosanone is a chemical compound with the molecular formula C21H42O . It has a molecular weight of 310.5576 . The CAS Registry Number for 2-Heneicosanone is 22589-04-4 .

Molecular Structure Analysis

The molecular structure of 2-Heneicosanone consists of 21 carbon atoms, 42 hydrogen atoms, and 1 oxygen atom . The average mass is 310.558 Da and the monoisotopic mass is 310.323578 Da .Physical And Chemical Properties Analysis

2-Heneicosanone has a fusion (melting) point of 334 K . The enthalpy of fusion is Δ fus H (kJ/mol) at a temperature of 333.9 K .Applications De Recherche Scientifique

Antifungal Applications

(E,Z,Z)-1-Acetoxy-2-hydroxy-4-oxo-heneicosa-5,12,15-triene, a compound isolated from avocado, showed significant antifungal properties, inhibiting spore germination of the fungal pathogen Colletotrichum gloeosporioides (Domergue et al., 2000).

Biofuel Potential

2-Butanone, a related ketone, has been evaluated as a potential biofuel. It showed promising results in terms of autoignition tendency and combustion stability in spark ignition engines, suggesting a potential application in the energy sector (Hoppe et al., 2016).

Antibacterial and Antituberculosis Activities

Compounds from Prosopis africana, including heneicosanol, demonstrated significant antibacterial and antituberculosis activities, suggesting their potential as affordable and effective antituberculosis agents (Nganso Ditchou Yves Oscar et al., 2018).

Combustion and Emission Behavior

The combustion and emission behavior of 2-butanone, a compound closely related to 2-heneicosanone, has been studied to support its potential integration as a biofuel. Detailed speciation data was critical for understanding the oxidation and combustion mechanism of this compound (Hemken et al., 2017).

Food Packaging Applications

The impregnation of 2-nonanone in linear low-density polyethylene for active food packaging indicates the potential of similar ketones in preserving food quality and extending shelf life (Rojas et al., 2015).

Pheromone Research

In studies on ambrosia beetles, 2-heneicosanone was identified as a pheromone, providing insights into species-specific communication and behavior, which could be crucial for pest management strategies (Cooperband et al., 2017).

Safety and Hazards

According to the safety data sheet from MilliporeSigma, 2-Heneicosanone has a GHS07 pictogram and the signal word is “Warning”. The hazard statements are H227 and H315 . The precautionary statements are P210, P280, P370+P378, P403+P235, and P501 . It is recommended to handle this compound with care and to follow the safety guidelines provided.

Propriétés

IUPAC Name |

henicosan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)22/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUIDMZOWHIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336189 | |

| Record name | 2-Heneicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22589-04-4 | |

| Record name | 2-Heneicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)

![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)